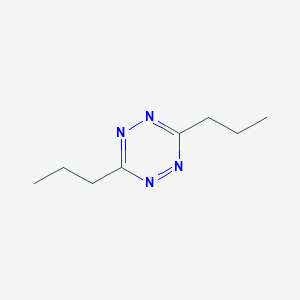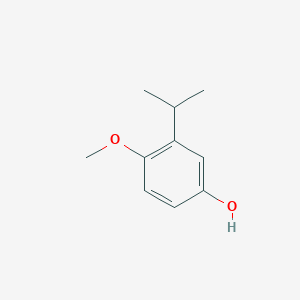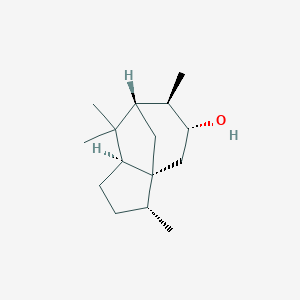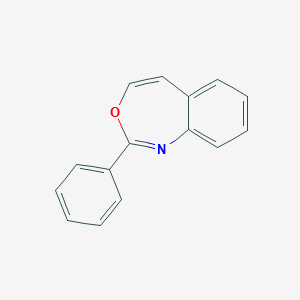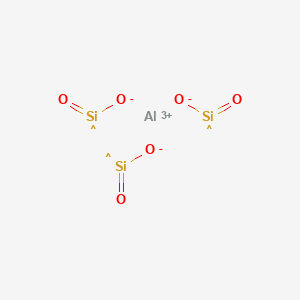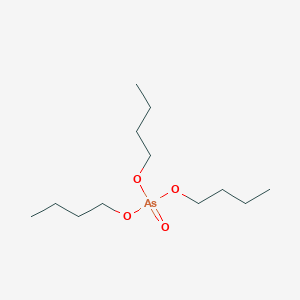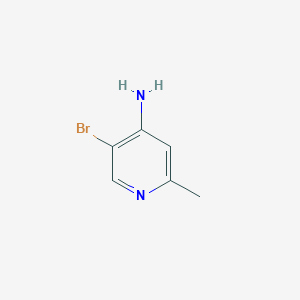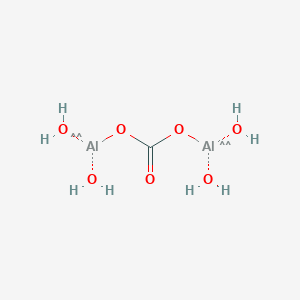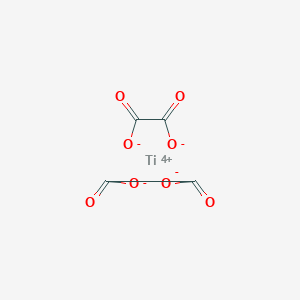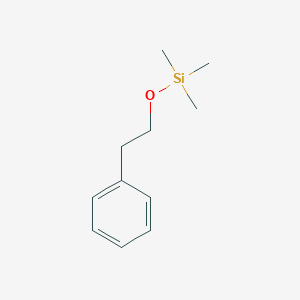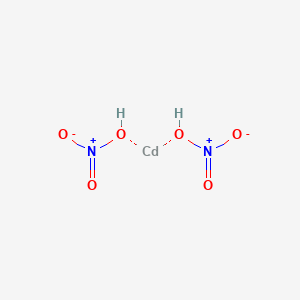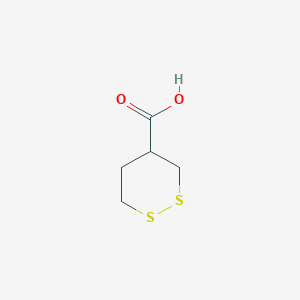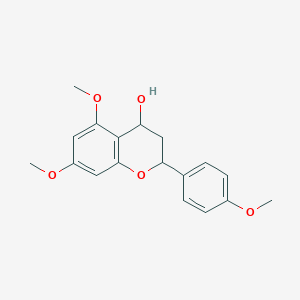
Diethyl 2,5-dianilinoterephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,5-dianilinoterephthalate, also known as DEDAT, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that has found applications in various fields, including organic chemistry, materials science, and biotechnology.
作用機序
The mechanism of action of Diethyl 2,5-dianilinoterephthalate is not fully understood. However, it is believed to act as a fluorescence quencher by accepting excited-state electrons from nearby fluorophores. This property has made Diethyl 2,5-dianilinoterephthalate a useful tool for studying protein-protein interactions and enzyme activity.
生化学的および生理学的効果
Diethyl 2,5-dianilinoterephthalate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to mammalian cells at concentrations commonly used in research experiments.
実験室実験の利点と制限
Diethyl 2,5-dianilinoterephthalate has several advantages for use in lab experiments. It is a stable and readily available molecule that can be easily synthesized. It has a high quantum yield and is highly soluble in organic solvents. However, Diethyl 2,5-dianilinoterephthalate has some limitations. It is sensitive to moisture and must be stored in a dry environment. It is also not suitable for use in aqueous solutions.
将来の方向性
There are several future directions for the use of Diethyl 2,5-dianilinoterephthalate in scientific research. One potential application is in the development of fluorescent probes for imaging biological systems. Another potential application is in the synthesis of new materials with unique properties. Additionally, Diethyl 2,5-dianilinoterephthalate could be used as a tool for studying enzyme kinetics and protein-protein interactions in living cells.
Conclusion:
In conclusion, Diethyl 2,5-dianilinoterephthalate is a versatile molecule that has found applications in various fields of scientific research. Its synthesis method is straightforward, and it has several advantages for use in lab experiments. While its mechanism of action and biochemical and physiological effects are not fully understood, Diethyl 2,5-dianilinoterephthalate has shown promise as a tool for studying biological systems and developing new materials. With further research, Diethyl 2,5-dianilinoterephthalate could have even more applications in the future.
合成法
Diethyl 2,5-dianilinoterephthalate can be synthesized using a two-step process. The first step involves the reaction of 2,5-diaminoterephthalic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of diethyl 2,5-diaminoterephthalate, which is then reacted with aniline in the presence of a catalyst such as palladium on carbon to yield Diethyl 2,5-dianilinoterephthalate.
科学的研究の応用
Diethyl 2,5-dianilinoterephthalate has been used in various scientific research applications, including the synthesis of organic compounds, the development of materials with unique properties, and the study of biological systems. In organic synthesis, Diethyl 2,5-dianilinoterephthalate has been used as a building block for the synthesis of complex molecules, such as dendrimers and polymers. In materials science, Diethyl 2,5-dianilinoterephthalate has been used to prepare thin films and coatings with unique optical and electrical properties. In biotechnology, Diethyl 2,5-dianilinoterephthalate has been used as a fluorescent probe to study protein-protein interactions and enzyme activity.
特性
CAS番号 |
14297-59-7 |
|---|---|
製品名 |
Diethyl 2,5-dianilinoterephthalate |
分子式 |
C24H24N2O4 |
分子量 |
404.5 g/mol |
IUPAC名 |
diethyl 2,5-dianilinobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H24N2O4/c1-3-29-23(27)19-15-22(26-18-13-9-6-10-14-18)20(24(28)30-4-2)16-21(19)25-17-11-7-5-8-12-17/h5-16,25-26H,3-4H2,1-2H3 |
InChIキー |
FVXKBIAYJSJUBJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1NC2=CC=CC=C2)C(=O)OCC)NC3=CC=CC=C3 |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1NC2=CC=CC=C2)C(=O)OCC)NC3=CC=CC=C3 |
その他のCAS番号 |
14297-59-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



